Cas no 2098046-43-4 (3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)
![3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole structure](https://ja.kuujia.com/scimg/cas/2098046-43-4x500.png)
3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole 化学的及び物理的性質
名前と識別子
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- 3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 3-(2-azidoethyl)-2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
- 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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- インチ: 1S/C10H15N5/c1-2-15-10(6-7-12-14-11)8-4-3-5-9(8)13-15/h2-7H2,1H3
- InChIKey: QLQXVNREDHXHIH-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(CCN=[N+]=[N-])=C2C(CCC2)=N1
計算された属性
- せいみつぶんしりょう: 205.13274550 g/mol
- どういたいしつりょう: 205.13274550 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ぶんしりょう: 205.26
- トポロジー分子極性表面積: 32.2
3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6417-2.5g |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2198-6417-0.25g |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | A211186-1g |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 1g |
$ 660.00 | 2022-06-08 | ||
TRC | A211186-500mg |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 500mg |
$ 435.00 | 2022-06-08 | ||
Life Chemicals | F2198-6417-0.5g |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | A211186-100mg |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 100mg |
$ 115.00 | 2022-06-08 | ||
Life Chemicals | F2198-6417-5g |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-6417-1g |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2198-6417-10g |
3-(2-azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
2098046-43-4 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazoleに関する追加情報
3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
The compound 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS No. 2098046-43-4) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of tetrahydrocyclopenta[c]pyrazoles, which are known for their unique structural properties and reactivity. The presence of an azide group (-N3) at the 3-position and an ethyl substituent at the 2-position introduces distinct functional characteristics that make this compound a valuable tool in modern organic synthesis and materials science.
Recent advancements in synthetic chemistry have highlighted the importance of azide-containing compounds in click chemistry reactions. The azide group in 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used to construct complex molecular architectures. This property has made the compound a key intermediate in the synthesis of advanced materials, including polymers and bioactive molecules.
Furthermore, the tetrahydrocyclopenta[c]pyrazole ring system exhibits remarkable stability and versatility. The saturated ring structure provides a rigid framework that can be exploited for designing molecules with specific physical and chemical properties. For instance, researchers have utilized this compound as a building block for developing novel pharmaceutical agents with enhanced bioavailability and targeting capabilities.
Recent studies have also explored the application of 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole in the field of nanotechnology. Its ability to undergo controlled polymerization under mild conditions has led to the creation of stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels. These materials hold promise for applications in drug delivery systems and smart sensors.
In addition to its synthetic applications, this compound has been investigated for its potential role in catalysis. The combination of an azide group and a bulky ethyl substituent creates a unique electronic environment that can enhance the catalytic activity of transition metal complexes. This property has been leveraged in developing more efficient catalysts for industrial processes such as olefin polymerization and oxidation reactions.
The synthesis of 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization to introduce the azide group. Researchers have optimized these steps to achieve high yields and excellent purity levels, ensuring the compound's reliability for downstream applications.
From a structural perspective, the molecule's geometry plays a crucial role in its reactivity and functionality. Computational studies have revealed that the azide group adopts a specific conformation within the molecule that facilitates its participation in intermolecular interactions. This understanding has been instrumental in designing experiments to study the compound's behavior under various reaction conditions.
In conclusion, 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS No. 2098046-43-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as an essential tool for advancing chemical research and innovation. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.
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